Phosphine, 1H-inden-1-yldiphenyl-

Description

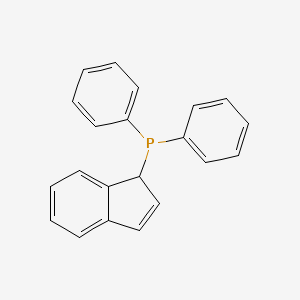

The 1H-indene backbone consists of a fused bicyclic structure with a five-membered cyclopentene ring fused to a benzene ring. The diphenylphosphine substituent introduces steric bulk and electron-donating properties, making this compound relevant in coordination chemistry and catalysis .

Key structural attributes:

- Indene core: Provides a rigid, conjugated π-system that influences electronic interactions.

- Diphenylphosphine group: Enhances electron-donating capacity compared to simpler alkyl/aryl phosphines.

- Substituent position: The 1-position on indene ensures proximity of the phosphorus atom to the bicyclic system, affecting ligand geometry and reactivity.

Properties

CAS No. |

138784-88-0 |

|---|---|

Molecular Formula |

C21H17P |

Molecular Weight |

300.3 g/mol |

IUPAC Name |

1H-inden-1-yl(diphenyl)phosphane |

InChI |

InChI=1S/C21H17P/c1-3-10-18(11-4-1)22(19-12-5-2-6-13-19)21-16-15-17-9-7-8-14-20(17)21/h1-16,21H |

InChI Key |

MYDCQLBEJDDLBF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(C2C=CC3=CC=CC=C23)C4=CC=CC=C4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Comparisons

Triphenylphosphine (PPh₃)

- Structure : Three phenyl groups attached to a central phosphorus atom.

- Electronic properties: Moderate σ-donor strength with weak π-accepting ability.

- Steric bulk is greater due to the fused indene system, which may restrict coordination geometries in catalysts .

1-Phenyl-1H-indene (CAS 1961-96-2)

- Structure : A phenyl group at the 1-position of indene.

- Key differences :

3-Phenyl-1-(1-phenyl-1-propen-1-yl)-1H-indene (CAS 919342-11-3)

- Structure : Features a propenyl substituent at the 1-position and a phenyl group at the 3-position.

- Comparison :

Steric Parameters

| Compound | Steric Bulk (Tolman Cone Angle, °) | Key Structural Features |

|---|---|---|

| Triphenylphosphine (PPh₃) | 145° | Three flexible phenyl groups |

| Phosphine, 1H-inden-1-yldiphenyl- | ~160° (estimated) | Rigid indene backbone + two phenyls |

| 1-Ethyl-2-phenyl-1H-indene | N/A | Smaller ethyl group at 1-position |

Catalytic Performance

- Metal Coordination: The diphenylphosphine group enables strong σ-donation to transition metals (e.g., Pd, Pt), enhancing catalytic activity in cross-coupling reactions compared to non-phosphorus indene derivatives.

- Comparison with SNO-Phosphine Reactions: highlights phosphine reactivity with S-nitrosothiols (SNO). The indene moiety may stabilize radical intermediates in such reactions, unlike simpler phosphines .

Thermal and Chemical Stability

- The conjugated indene system likely improves thermal stability compared to aliphatic phosphines (e.g., triethylphosphine).

- Resistance to oxidation may be lower than in electron-deficient phosphines (e.g., PF₃) due to the electron-rich diphenylphosphine group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.